molecular formula C22H13F2NO5 B5338201 4-fluoro-2-[3-(2-fluorophenyl)acryloyl]phenyl 3-nitrobenzoate

4-fluoro-2-[3-(2-fluorophenyl)acryloyl]phenyl 3-nitrobenzoate

Cat. No.: B5338201
M. Wt: 409.3 g/mol
InChI Key: TVMXKDGPOUZFMK-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-2-[3-(2-fluorophenyl)acryloyl]phenyl 3-nitrobenzoate is a chemical compound that has been widely studied in scientific research. This compound is a derivative of benzoic acid and has been found to have various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-fluoro-2-[3-(2-fluorophenyl)acryloyl]phenyl 3-nitrobenzoate is not fully understood. However, studies have suggested that this compound may exert its antitumor activity by inducing apoptosis in cancer cells. It has also been found to inhibit the activity of certain enzymes involved in the inflammatory response, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits antitumor and anti-inflammatory activities. It has also been found to have potential applications in the treatment of bacterial infections. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 4-fluoro-2-[3-(2-fluorophenyl)acryloyl]phenyl 3-nitrobenzoate in lab experiments is its potential as a photosensitizer in photodynamic therapy. Another advantage is its potential use as a lead compound in the development of new anti-inflammatory and antitumor agents. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for research on 4-fluoro-2-[3-(2-fluorophenyl)acryloyl]phenyl 3-nitrobenzoate. One direction is the development of more efficient synthesis methods for this compound. Another direction is the investigation of its potential use in the treatment of bacterial infections. Further research is also needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Additionally, there is potential for the development of new derivatives of this compound with improved properties for use in medicinal chemistry.

Synthesis Methods

The synthesis of 4-fluoro-2-[3-(2-fluorophenyl)acryloyl]phenyl 3-nitrobenzoate involves the reaction of 4-fluoro-2-nitrophenol with 2-fluorobenzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then reacted with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield this compound.

Scientific Research Applications

4-fluoro-2-[3-(2-fluorophenyl)acryloyl]phenyl 3-nitrobenzoate has been extensively studied in scientific research. This compound has been found to have potential applications in the field of medicinal chemistry as it exhibits antitumor and anti-inflammatory activities. It has also been studied for its potential use as a photosensitizer in photodynamic therapy.

Properties

IUPAC Name

[4-fluoro-2-[(E)-3-(2-fluorophenyl)prop-2-enoyl]phenyl] 3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F2NO5/c23-16-9-11-21(30-22(27)15-5-3-6-17(12-15)25(28)29)18(13-16)20(26)10-8-14-4-1-2-7-19(14)24/h1-13H/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMXKDGPOUZFMK-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C2=C(C=CC(=C2)F)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)C2=C(C=CC(=C2)F)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.